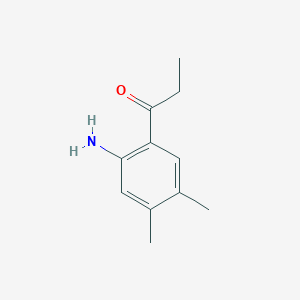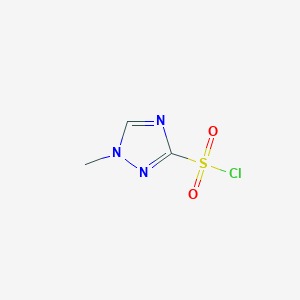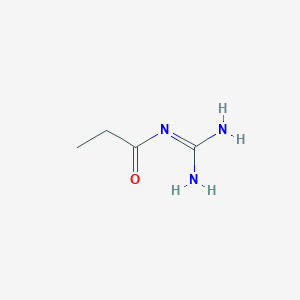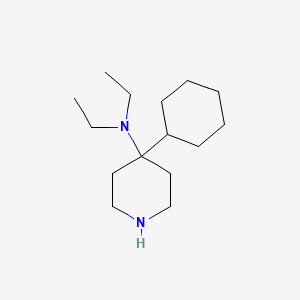![molecular formula C9H17NO2Si B13171526 Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate: is a chemical compound with the molecular formula C₉H₁₇NO₂Si and a molecular weight of 199.32 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a silicon atom within the ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The specific reagents and conditions used for these reactions vary depending on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and various catalysts .
Scientific Research Applications
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride: A similar compound with a hydrochloride group, used for pharmaceutical testing.
Other Spiro-heterocycles: Compounds with similar spirocyclic structures, often used in radical chemistry and carbohydrate chemistry.
Uniqueness: this compound is unique due to its specific spirocyclic structure that includes a silicon atom.
Properties
Molecular Formula |
C9H17NO2Si |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3 |
InChI Key |
BIZSEZFKUKIYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[Si]2(CCCC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)

![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)






